4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl-
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Overview
Description
4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- is a heterocyclic compound that contains sulfur and is known for its unique chemical properties. This compound is part of the benzothiopyran family, which is characterized by a fused ring system containing both benzene and thiopyran rings. The presence of phenyl groups at positions 2 and 4 adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization to form the desired benzothiopyran structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential biological activity, making it a subject of interest in drug discovery and development.
Medicine: Some derivatives of benzothiopyran compounds have been investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific derivative and its target .
Comparison with Similar Compounds
4H-1-Benzothiopyran, 7,8-dihydro-2,4-diphenyl- can be compared with other benzothiopyran derivatives, such as:
4H-1-Benzothiopyran-4-one: This compound lacks the phenyl groups at positions 2 and 4, making it less complex and potentially less reactive.
2,3-Dihydro-4H-1-Benzothiopyran-4-one: This derivative has a similar core structure but differs in the degree of saturation and substitution patterns
Properties
CAS No. |
62328-85-2 |
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Molecular Formula |
C21H18S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,4-diphenyl-7,8-dihydro-4H-thiochromene |
InChI |
InChI=1S/C21H18S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-7,9-13,15,19H,8,14H2 |
InChI Key |
LCXKLBRKIVMGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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